4-Nitro-N-phenylphthalimide
Overview
Description
4-Nitro-N-phenylphthalimide is a chemical compound with the molecular formula C14H8N2O4 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to amber powder or crystal .
Molecular Structure Analysis
The molecular weight of 4-Nitro-N-phenylphthalimide is 268.23 . It’s important to note that the structure of similar compounds can affect the crystal packing of the molecules .Chemical Reactions Analysis
While specific chemical reactions involving 4-Nitro-N-phenylphthalimide are not available, it’s worth noting that the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
4-Nitro-N-phenylphthalimide is a solid at 20 degrees Celsius . It appears as a white to amber powder or crystal .Scientific Research Applications
Application 1: Anticonvulsant Drug Development
- Summary of Application: 4-Nitro-N-phenylphthalimide is used in the development of anticonvulsant drugs. It’s a part of a series of N-phenylphthalimide derivatives that have been screened for their anticonvulsant potential .
- Methods of Application: The anticonvulsant potential of these compounds is tested in subcutaneous pentylenetetrazole seizure (scPTZ) and maximal electroshock seizure (MES) tests . The compounds are administered intraperitoneally .
- Results: The 4-amino-N-phenylphthalimides were found to be the most potent agents against MES in mice . The order of anticonvulsant activity appears to correspond to the phthalimide ring substitution pattern of 4-amino > 4-nitro > 4-methyl; H > 3-nitro; 3-amino .
Application 2: Chemical Synthesis
- Summary of Application: 4-Nitro-N-phenylphthalimide is used in chemical synthesis. It’s a reagent used in the production of various chemical compounds .
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis process. It’s typically used in controlled laboratory conditions .
- Results: The outcomes of using 4-Nitro-N-phenylphthalimide in chemical synthesis depend on the specific reactions and compounds being synthesized .
Safety And Hazards
properties
IUPAC Name |
5-nitro-2-phenylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCFMUZZXJQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354041 | |
Record name | 4-Nitro-N-phenylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-N-phenylphthalimide | |
CAS RN |
40392-27-6 | |
Record name | 5-Nitro-2-phenyl-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40392-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-N-phenylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-N-phenylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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